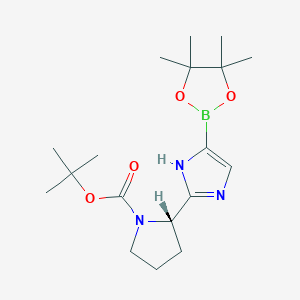
Methyl 4-acetoxy-5-benzyloxy-6-methyl-1-oxynicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-acetoxy-5-benzyloxy-6-methyl-1-oxynicotinate is a chemical compound with the molecular formula C17H17NO6 and a molecular weight of 331.32 g/mol . It is a derivative of nicotinic acid and features functional groups such as acetoxy, benzyloxy, and methyl ester, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-acetoxy-5-benzyloxy-6-methyl-1-oxynicotinate typically involves multiple steps, starting from nicotinic acid derivatives. The process includes:
Acetylation: Introduction of the acetoxy group.
Benzylation: Addition of the benzyloxy group.
Methylation: Incorporation of the methyl ester group.
Each step requires specific reagents and conditions, such as acetic anhydride for acetylation, benzyl chloride for benzylation, and methanol for methylation. The reactions are usually carried out under controlled temperatures and pH to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance efficiency and scalability. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the consistency and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-acetoxy-5-benzyloxy-6-methyl-1-oxynicotinate undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of specific functional groups.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically conducted under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .
Applications De Recherche Scientifique
Methyl 4-acetoxy-5-benzyloxy-6-methyl-1-oxynicotinate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 4-acetoxy-5-benzyloxy-6-methyl-1-oxynicotinate involves its interaction with specific molecular targets and pathways. The acetoxy and benzyloxy groups may facilitate binding to enzymes or receptors, modulating their activity. The compound’s effects are mediated through pathways involving oxidative stress, inflammation, and cellular signaling .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 4-acetoxy-5-benzyloxy-6-methylnicotinate: Similar structure but lacks the 1-oxide group.
Methyl 4-hydroxy-5-benzyloxy-6-methyl-1-oxynicotinate: Hydroxy group instead of acetoxy.
Methyl 4-acetoxy-5-methoxy-6-methyl-1-oxynicotinate: Methoxy group instead of benzyloxy.
Uniqueness
Methyl 4-acetoxy-5-benzyloxy-6-methyl-1-oxynicotinate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C17H17NO6 |
|---|---|
Poids moléculaire |
331.32 g/mol |
Nom IUPAC |
methyl 4-acetyloxy-6-methyl-1-oxido-5-phenylmethoxypyridin-1-ium-3-carboxylate |
InChI |
InChI=1S/C17H17NO6/c1-11-15(23-10-13-7-5-4-6-8-13)16(24-12(2)19)14(9-18(11)21)17(20)22-3/h4-9H,10H2,1-3H3 |
Clé InChI |
IDFJOTDLJDAJRW-UHFFFAOYSA-N |
SMILES canonique |
CC1=[N+](C=C(C(=C1OCC2=CC=CC=C2)OC(=O)C)C(=O)OC)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



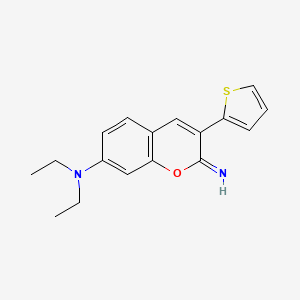
![1-[(3aR,4R,6R,6aS)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-4-amino-5-fluoropyrimidin-2-one](/img/structure/B11829778.png)
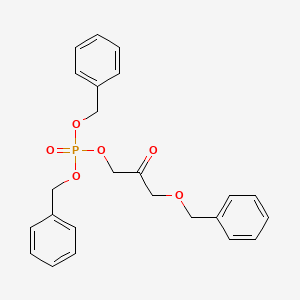
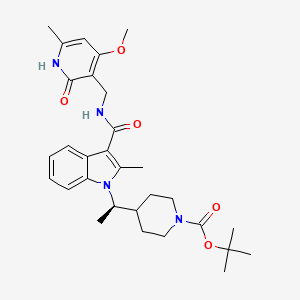
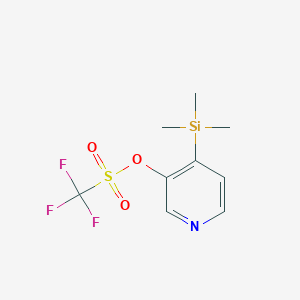
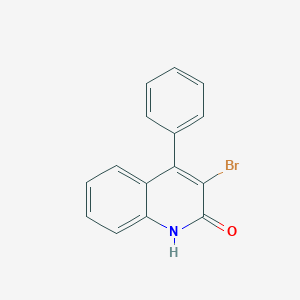
![(1R,6R)-7-Methyl-3-tosyl-3-azabicyclo[4.1.0]heptane-1-carbaldehyde](/img/structure/B11829794.png)

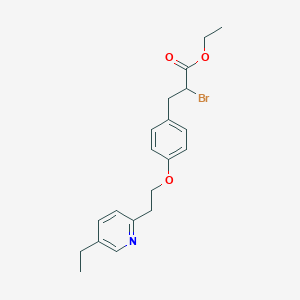
![(3aS,4S,5S,6aR)-4-((E)-3-hydroxy-4-(2-iodo-5-(trifluoromethyl)phenoxy)but-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate](/img/structure/B11829811.png)
![2-((3R,11S,17S,20S,25aS)-20-((1H-indol-3-yl)methyl)-11-(4-aminobutyl)-3-carbamoyl-1,9,12,15,18,21-hexaoxodocosahydro-7H-pyrrolo[2,1-g][1,2]dithia[5,8,11,14,17,20]hexaazacyclotricosin-17-yl)acetic acid](/img/structure/B11829816.png)

